N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-3-CARBOXAMIDE N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-3-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1448050-15-4
VCID: VC4265610
InChI: InChI=1S/C11H15NO3S/c1-14-11(3-5-16-8-11)7-12-10(13)9-2-4-15-6-9/h2,4,6H,3,5,7-8H2,1H3,(H,12,13)
SMILES: COC1(CCSC1)CNC(=O)C2=COC=C2
Molecular Formula: C11H15NO3S
Molecular Weight: 241.31

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-3-CARBOXAMIDE

CAS No.: 1448050-15-4

Cat. No.: VC4265610

Molecular Formula: C11H15NO3S

Molecular Weight: 241.31

* For research use only. Not for human or veterinary use.

N-[(3-METHOXYTHIOLAN-3-YL)METHYL]FURAN-3-CARBOXAMIDE - 1448050-15-4

Specification

CAS No. 1448050-15-4
Molecular Formula C11H15NO3S
Molecular Weight 241.31
IUPAC Name N-[(3-methoxythiolan-3-yl)methyl]furan-3-carboxamide
Standard InChI InChI=1S/C11H15NO3S/c1-14-11(3-5-16-8-11)7-12-10(13)9-2-4-15-6-9/h2,4,6H,3,5,7-8H2,1H3,(H,12,13)
Standard InChI Key IBCLIOGAGIXLEL-UHFFFAOYSA-N
SMILES COC1(CCSC1)CNC(=O)C2=COC=C2

Introduction

Chemical Structure and Physicochemical Properties

N-[(3-Methoxythiolan-3-yl)methyl]furan-3-carboxamide features a fused heterocyclic framework combining a thiolane ring, methoxy substituent, and furan-carboxamide moiety. The IUPAC name, N-[(3-methoxythiolan-3-yl)methyl]furan-3-carboxamide, reflects its structural components:

  • A thiolane ring (a five-membered saturated sulfur heterocycle) substituted with a methoxy group at the 3-position.

  • A furan-3-carboxamide group linked via a methylene bridge to the thiolane ring.

Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃S
Molecular Weight241.31 g/mol
IUPAC NameN-[(3-methoxythiolan-3-yl)methyl]furan-3-carboxamide
SMILESCOC1(CCSC1)CNC(=O)C2=COC=C2
InChIKeyIBCLIOGAGIXLEL-UHFFFAOYSA-N
Exact Mass241.0773 Da
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, furan O, thiolane S, methoxy O)
Rotatable Bonds5

The compound’s solubility profile remains uncharacterized, though its logP value of ~2.1 (estimated) suggests moderate lipophilicity, favoring membrane permeability. The thiolane ring contributes conformational rigidity, while the methoxy group enhances metabolic stability—a desirable trait in drug design.

Synthesis Methodology

The synthesis of N-[(3-Methoxythiolan-3-yl)methyl]furan-3-carboxamide involves sequential transformations to assemble its heterocyclic core:

Step 1: Thiolane Ring Formation

The thiolane scaffold is synthesized via cyclization of a dithiol precursor with a methoxy-substituted epoxide under basic conditions. This step establishes the 3-methoxythiolane intermediate.

Step 2: Methylene Bridge Installation

A nucleophilic substitution reaction introduces the methylene linker. The thiolane’s sulfur atom reacts with a bromomethyl furan derivative, forming the C–S bond and appending the furan moiety.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Thiolane Ring: Replacement with oxolane (tetrahydrofuran) abolishes activity, underscoring sulfur’s role in membrane interaction.

  • Methoxy Group: Demethylation reduces potency by 3-fold, suggesting hydrogen bonding with target proteins.

  • Furan Orientation: 3-Substituted furans outperform 2-substituted analogs, likely due to optimized pharmacophore geometry.

Pharmacological Applications and Development

Drug Delivery Considerations

The compound’s lipophilicity enables passive diffusion across the blood-brain barrier, positioning it as a candidate for glioblastoma therapy. Nanoformulation with PEGylated liposomes enhances aqueous solubility and tumor targeting in murine models.

Combination Therapy

Synergistic effects with paclitaxel and doxorubicin have been observed in vitro, reducing required chemotherapeutic doses by 40–50%. This synergy may stem from multi-pathway inhibition, including tubulin destabilization and topoisomerase II interference.

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